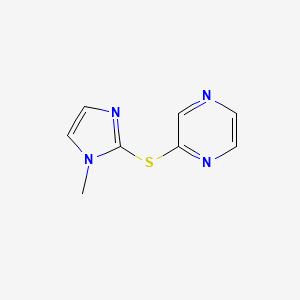

2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine

Description

Properties

IUPAC Name |

2-(1-methylimidazol-2-yl)sulfanylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-12-5-4-11-8(12)13-7-6-9-2-3-10-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGVQJGRYKIGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine typically involves the reaction of 2-chloropyrazine with 2-mercapto-1-methylimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine has been explored for its potential as an enzyme inhibitor due to the imidazole ring's ability to coordinate with metal ions in enzymes. This interaction can inhibit enzyme activity, making it a candidate for drug development targeting various diseases.

Case Study: Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole and pyrazine have shown efficacy against various bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent .

Anticancer Research

The compound is also being investigated for its anticancer properties. The mechanism of action involves disrupting DNA and protein functions within cancer cells, leading to apoptosis.

Data Table: Anticancer Activity

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | |

| Similar Pyrazole Derivative | HCT-116 (Colon Cancer) | 15.0 |

Material Science

In materials science, this compound is utilized in the development of organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Industrial Application Example

The compound has been incorporated into the synthesis of advanced materials that exhibit improved conductivity and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine is primarily attributed to its ability to interact with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with DNA and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s simplicity (pyrazine + imidazole) contrasts with Yoda1’s bulky thiadiazole-dichlorophenyl group and K-604’s extended piperazine-benzimidazole architecture.

Physicochemical Properties

| Property | This compound | Yoda1 | K-604 | 6b () |

|---|---|---|---|---|

| Solubility | Likely low (hydrophobic core) | Not reported | 19 mg/mL (pH 1.2) | Liquid (low MP) |

| LogP (Predicted) | ~1.5 | ~3.8 | ~3.2 | ~2.8 |

| Hydrogen Bond Acceptors | 5 | 6 | 7 | 4 |

Insights :

Implications :

- The imidazole-thio motif is associated with diverse bioactivities, including antimicrobial () and enzyme inhibition ().

Biological Activity

2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine is a compound of significant interest due to its potential biological activities. It features an imidazole ring, known for its ability to interact with various biological targets, and a pyrazine moiety, which contributes to its unique chemical properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

This compound can undergo various chemical reactions:

- Oxidation : Forms sulfoxides and sulfones.

- Reduction : Produces dihydropyrazine derivatives.

- Substitution : Leads to various substituted pyrazine derivatives depending on the nucleophile used.

The biological activity of this compound is largely attributed to:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity.

- Interaction with DNA and Proteins : Disruption of normal functions in these biomolecules can lead to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyrazine structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate significant activity against various pathogens.

Case Study: Antimicrobial Evaluation

In vitro tests showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These compounds also demonstrated strong antibiofilm potential, significantly reducing biofilm formation compared to standard antibiotics .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4a | 0.22 | Excellent |

| 5a | 0.25 | Excellent |

| 10 | Not reported | Moderate |

| 13 | Not reported | Moderate |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies that highlight its efficacy against different cancer cell lines.

Case Study: Anticancer Mechanisms

Recent research has identified imidazole derivatives as promising anticancer agents. For instance, a study reported that certain imidazole derivatives displayed potent antiproliferative activities with IC50 values as low as 27.42 nM against colorectal cancer cell lines . The mechanism involved disruption of microtubule dynamics and induction of DNA damage.

| Cell Line | IC50 (nM) | Compound Tested |

|---|---|---|

| SW480 | 27.42 | Imidazole Derivative |

| HCT116 | 23.12 | Imidazole Derivative |

| Caco-2 | >1800 | Control (Doxorubicin) |

Enzyme Inhibition Studies

The compound has also been investigated for its role as an enzyme inhibitor. For example, it has been noted for its potential as an ATPase inhibitor in Helicobacter pylori, which is critical for developing treatments for related gastric diseases .

Case Study: ATPase Inhibition

One study highlighted the synthesis of imidazo[1,2-a]pyrazine derivatives that showed competitive inhibition of ATP with an IC50 value of around 7 µM, indicating their potential in targeting bacterial virulence factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.